molecular formula C7H7ClO2P+ B14564073 [(2-Chlorophenyl)methyl](hydroxy)oxophosphanium CAS No. 61820-29-9

[(2-Chlorophenyl)methyl](hydroxy)oxophosphanium

Cat. No.: B14564073
CAS No.: 61820-29-9
M. Wt: 189.55 g/mol
InChI Key: IQTCYOMUQGOIEW-UHFFFAOYSA-O
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Description

(2-Chlorophenyl)methyloxophosphanium is an organophosphorus compound characterized by the presence of a chlorophenyl group attached to a phosphonium center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methyloxophosphanium typically involves the reaction of 2-chlorobenzyl chloride with a suitable phosphine reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane and toluene. The reaction temperature is maintained at around 0-25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

Industrial production of (2-Chlorophenyl)methyloxophosphanium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent addition. Purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methyloxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium center to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium compounds depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)methyloxophosphanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphine derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methyloxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is mediated through the phosphonium center, which acts as an electrophilic site for nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    [(2-Chlorophenyl)methyl]phosphine oxide: Similar structure but with an oxidized phosphine center.

    [(2-Chlorophenyl)methyl]phosphine: Lacks the hydroxy group, resulting in different reactivity.

    [(2-Chlorophenyl)methyl]phosphonium chloride: Contains a chloride counterion instead of a hydroxy group.

Uniqueness

(2-Chlorophenyl)methyloxophosphanium is unique due to the presence of both a hydroxy group and a phosphonium center, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

61820-29-9

Molecular Formula

C7H7ClO2P+

Molecular Weight

189.55 g/mol

IUPAC Name

(2-chlorophenyl)methyl-hydroxy-oxophosphanium

InChI

InChI=1S/C7H6ClO2P/c8-7-4-2-1-3-6(7)5-11(9)10/h1-4H,5H2/p+1

InChI Key

IQTCYOMUQGOIEW-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C(=C1)C[P+](=O)O)Cl

Origin of Product

United States

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